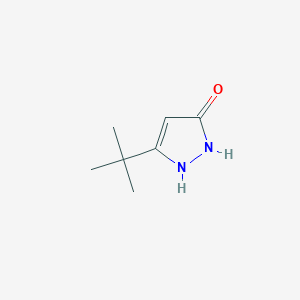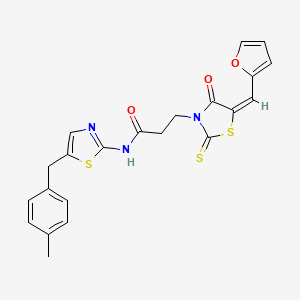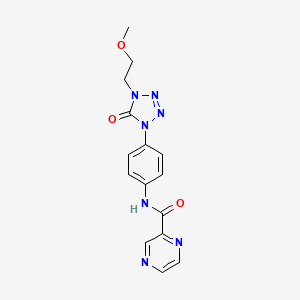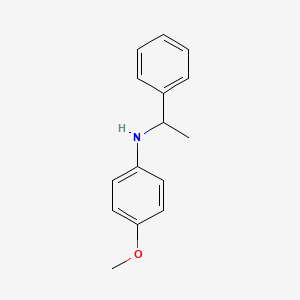
4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of research . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been applied to the synthesis of analogs of various bioactive pyridines .Molecular Structure Analysis
The molecular structure of “4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is represented by the formula C16H17BrN2O3S . The structure reveals that the piperidine ring is in a chair conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” involve a ring cleavage methodology reaction . The substitution effects of indole substrates in the ring cleavage reaction with ethyl acetoacetate have been investigated, confirming the formation of desired substituted pyridine analogs in good yields, regardless of the electronic effects of the substituents .Scientific Research Applications
Synthesis and Biological Evaluation
- 4-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine derivatives have been synthesized and evaluated for biological activities. One study involved synthesizing 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were tested against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to determine ligand-BChE binding affinity (Khalid et al., 2016).
Antimicrobial Activity
- Some derivatives have been explored for their antimicrobial properties. For instance, the novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety showed antimicrobial activity (Ammar et al., 2004).
Antioxidant and Anticholinesterase Activities
- In a study focusing on antioxidant capacity and anticholinesterase activity, compounds with the sulfonyl hydrazone scaffold and piperidine rings were synthesized and evaluated. Some compounds exhibited significant antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).
Antibacterial Potential
- Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The research indicated moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Anticancer Activity
- Compounds containing this compound structure have been investigated for their anticancer properties. One series of synthesized compounds exhibited good activity and selectivity toward leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).
Structure-Activity Relationships
- Studies on these compounds often include in-depth analyses of their structure-activity relationships. These investigations provide valuable insights into how different substitutions and molecular structures influence biological activities, such as antimicrobial and anticancer properties (El‐Emary et al., 2002).
Crystallographic and Spectral Analysis
- Crystallographic and spectral analyses of these compounds are also integral to understanding their properties and potential applications. For instance, studies on hydrogen-bonding patterns in enaminones have provided insights into the molecular configurations and interactions of these compounds (Balderson et al., 2007).
Properties
IUPAC Name |
4-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c17-13-1-3-16(4-2-13)23(20,21)19-11-7-15(8-12-19)22-14-5-9-18-10-6-14/h1-6,9-10,15H,7-8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLCLBXJUGGYBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)


![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid](/img/structure/B2375970.png)



![2-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2375979.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2375980.png)


![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)
